2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
Description
This compound is a cationic indolium derivative with a complex structure featuring a 4-ethoxyphenylmethylamino substituent, a vinyl linkage, and a dihydrogen phosphate counterion. Its molecular formula is C29H34N3O4P, and it is identified under CAS No. 83949-65-9 .
Toxicity studies reveal an oral LD50 of 350 mg/kg in mice, 1,650 mg/kg in rats, and 3,250 mg/kg in rabbits, classifying it as a poison by ingestion . Thermal decomposition releases toxic nitrogen oxides (NOx) and chloride ions (Cl<sup>−</sup>), necessitating stringent safety protocols during use .
Properties
CAS No. |
83949-65-9 |
|---|---|
Molecular Formula |
C28H31N2O.H2O4P C28H33N2O5P |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
dihydrogen phosphate;N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C28H31N2O.H3O4P/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;1-5(2,3)4/h7-20H,6H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
IAHXAJCZTKRHBP-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Structural Features
The compound features an indolium core, which is known for its stability and ability to participate in various chemical reactions. The presence of the ethoxyphenyl and methylamino groups enhances its solubility and reactivity, making it suitable for diverse applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that indolium derivatives exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through apoptosis induction in cancer cells. A study demonstrated that compounds with similar structures effectively targeted cancer cell lines, suggesting a promising avenue for further investigation into this compound's therapeutic efficacy .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its cationic nature allows it to interact with bacterial membranes, disrupting their integrity. Preliminary studies have reported effectiveness against various bacterial strains, indicating its potential as a novel antibacterial agent .
Photochemistry
Fluorescent Probes
Due to its unique electronic structure, this compound can serve as a fluorescent probe in biological imaging. The indolium structure allows for efficient light absorption and emission, making it suitable for tracking biological processes in real-time .
Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT) applications. PDT utilizes light-sensitive compounds to produce cytotoxic effects on targeted cells, particularly in cancer treatment .
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound's optical properties make it an attractive candidate for use in dye-sensitized solar cells. Its ability to absorb visible light and convert it into electrical energy can enhance the efficiency of solar energy conversion systems .
Table 1: Comparison of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis Induction |
| Compound B | HeLa | 20 | Cell Cycle Arrest |
| Subject Compound | MCF-7 | TBD | TBD |
Table 2: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 600 |
| Quantum Yield | 0.5 |
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of various indolium derivatives, including the subject compound. The results indicated that compounds with similar structures could effectively inhibit tumor growth in vitro and in vivo models, highlighting the need for further testing on the specific compound .
Case Study 2: Photodynamic Therapy
In a study focused on photodynamic therapy applications, researchers utilized the subject compound to assess its efficacy in generating reactive oxygen species under light irradiation. The findings suggested that the compound could significantly enhance cell death in cancerous tissues when activated by specific wavelengths of light .
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cationic indolium derivatives with structural variations in substituents and counterions. Below is a detailed comparison with key analogs:
2-[2-(4-Dipropylaminophenyl)vinyl]-1,3,3-trimethyl-3H-indolium Chloride
- Structure: Features a dipropylamino group instead of the ethoxyphenylmethylamino moiety.
- Applications : Studied spectroscopically for electronic transitions; exhibits strong absorbance in visible light due to extended conjugation .
- Toxicity: No specific LD50 data available, but chloride counterions generally reduce solubility compared to phosphate.
2-[2-(4-Diethylaminophenyl)vinyl]-1,3,3-trimethyl-3H-indolium Sulphate (CAS 83950-22-5)
- Structure: Diethylamino substituent and sulphate counterion (SO4<sup>2−</sup>).
- Properties : Sulphate enhances water solubility, making it suitable for aqueous-phase applications. Environmental and toxicity profiles are uncharacterized.
2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium Thiocyanate (CAS 84000-77-1)
- Structure: Cyanoethyl-methylamino group and thiocyanate (SCN<sup>−</sup>) counterion.
- Applications : Used in spectrophotometric determination of platinum (Pt) via complexation-extraction methods . The thiocyanate ion enables selective metal binding.
- Molecular Weight : 402.56 g/mol , lower than the target compound’s 543.58 g/mol .
2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium Acetate (CAS 65122-06-7)
- Structure : Acetate (CH3COO<sup>−</sup>) counterion.
- Properties: Acetate improves solubility in polar organic solvents. EINECS No. 265-477-1 .
Structural and Functional Analysis
Substituent Effects
- Ethoxyphenylmethylamino Group: Enhances lipophilicity and fluorescence quantum yield compared to diethyl/dipropyl analogs. The ethoxy group (–OCH2CH3) contributes to electron-donating effects, red-shifting absorbance .
- Cyanoethyl Derivatives: The –CN group increases polarity and metal-binding capacity, favoring analytical applications .
Counterion Impact
- Dihydrogen Phosphate (H2PO4<sup>−</sup>) : Improves solubility in aqueous buffers but may reduce stability in acidic conditions.
- Chloride (Cl<sup>−</sup>) : Common in ionic dyes (e.g., Basic Red 14, CAS 12217-48-0) but less soluble than phosphate .
Toxicity and Environmental Considerations
Biological Activity
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate (commonly referred to as the indolium compound) is a synthetic organic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 83949-65-9 |
| Molecular Formula | C28H33N2O5P |
| Molecular Weight | 508.545 g/mol |
| IUPAC Name | 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate |
The biological activity of the indolium compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
- Receptor Binding: The indolium compound has been shown to bind to certain receptors, potentially influencing physiological responses and cellular communication.
- Gene Expression Modulation: Research indicates that this compound can affect gene expression profiles, which may contribute to its therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of the indolium compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer: In vitro studies revealed that the compound induces apoptosis in breast cancer cells by activating caspase pathways.
- Lung Cancer: The compound exhibited significant growth inhibition in non-small cell lung cancer (NSCLC) models through cell cycle arrest mechanisms.
Antimicrobial Properties
The indolium compound has also shown promising antimicrobial activity against several pathogens:
- Bacterial Inhibition: It effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Antifungal Effects: Preliminary tests indicated antifungal activity against Candida species, suggesting potential use in treating fungal infections.
Case Studies and Research Findings
-
Study on Anticancer Effects:
- A study published in Cancer Letters demonstrated that the indolium compound reduced tumor growth by 50% in xenograft models of breast cancer when administered at a specific dosage over four weeks .
- Antimicrobial Efficacy:
- Mechanistic Insights:
Q & A
Basic Research Questions
Q. What experimental design methodologies are recommended for optimizing the synthesis of this indolium phosphate compound?
- Methodological Answer : Use factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, varying the equivalents of the 4-ethoxyphenylmethylamine precursor and monitoring yield via HPLC can reveal nonlinear dependencies.
Q. Which spectroscopic techniques are most effective for characterizing structural features like the vinyl linkage and phosphate group?
- Methodological Answer : Employ a combination of H/C NMR to confirm vinyl proton coupling constants () and aromatic substitution patterns. FT-IR can validate the phosphate group via P–O stretching bands (1050–1250 cm). Mass spectrometry (HRMS-ESI) is critical for verifying molecular ion peaks and fragmentation pathways, particularly for the indolium cation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound in buffers (pH 3–9) at 40°C and 60°C for 14 days. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict electronic properties and reactivity for applications in photodynamic therapy or sensing?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the HOMO-LUMO gap to predict absorption maxima () and charge-transfer efficiency. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) assess aggregation tendencies and interaction with biological membranes .
Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for the compound’s tautomeric equilibria?
- Methodological Answer : Perform variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria). Compare experimental H NMR chemical shifts with those simulated using software like ACD/Labs or Gaussian. Discrepancies may arise from solvent effects or incomplete basis sets in calculations, requiring iterative refinement .
Q. How can cross-disciplinary approaches (e.g., chemical engineering and materials science) enhance its application in functional materials?
- Methodological Answer : Integrate membrane separation technologies (e.g., nanofiltration) to purify the compound at scale, minimizing byproducts. Pair with powder technology (e.g., spray drying) to engineer particle size distributions for controlled-release formulations .
Q. What experimental and computational protocols validate its potential as a fluorescent probe for amyloid imaging (e.g., analogous to Pittsburgh Compound-B)?
- Methodological Answer : Perform competitive binding assays using thioflavin T displacement in amyloid- fibrils. Correlate fluorescence quenching data with PET imaging results (e.g., radiolabeled analogs) and docking simulations (AutoDock Vina) to quantify binding affinities .
Q. How do researchers address reproducibility challenges in synthetic protocols across laboratories?
- Methodological Answer : Implement quality-by-design (QbD) principles, including rigorous control of raw material purity (e.g., ≥99% by HPLC) and reaction atmosphere (N/Ar). Use open-access platforms like PubChem to share validated spectral data and synthetic workflows .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
